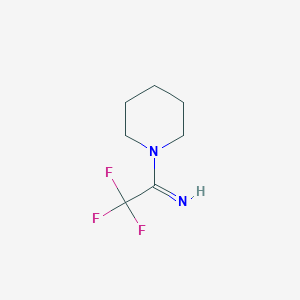

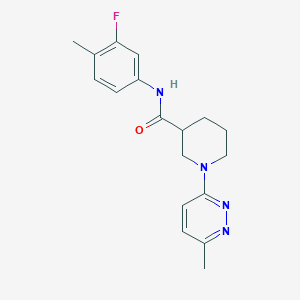

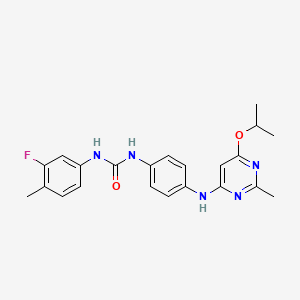

![molecular formula C12H13N5O3S2 B2824911 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1903771-07-2](/img/structure/B2824911.png)

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound that boasts a complex structure integrating various functional groups, which hints at a rich potential for chemical reactivity and applications. This compound is notable for its intriguing fusion of the imidazole and thieno[3,2-d]pyrimidine frameworks, combined with sulfonamide functionalities, rendering it an intriguing candidate for diverse chemical and biological applications.

Métodos De Preparación

The synthesis of 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide is typically undertaken via a multi-step synthetic route:

Formation of Thieno[3,2-d]pyrimidine Core: : The initial step involves constructing the thieno[3,2-d]pyrimidine nucleus through a cyclization reaction of a suitable thiophene derivative with a nitrile or amide under acidic or basic conditions.

Imidazole Functionalization: : The imidazole ring is introduced via condensation of glyoxal or a similar dicarbonyl compound with an amine derivative, often utilizing a catalyst.

Sulfonamide Formation:

Industrial production typically scales up these reactions, optimizing for yields, purity, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

The compound undergoes a variety of chemical reactions, including:

Oxidation: : The sulfonamide and imidazole moieties can be susceptible to oxidation, especially under conditions employing strong oxidizing agents like hydrogen peroxide or permanganates.

Reduction: : Reduction reactions can target specific functionalities within the compound. For example, employing hydrogenation can reduce any potential unsaturated bonds present in substituents.

Substitution Reactions:

Cyclization: : Under acidic or basic conditions, parts of the molecule can undergo cyclization to form new rings, potentially leading to novel structures.

Major products from these reactions depend on the specific reagents and conditions employed. For example, oxidation might lead to sulfoxide or sulfone derivatives, while reduction could yield partially or fully saturated analogs.

Aplicaciones Científicas De Investigación

This compound finds extensive applications across several fields due to its multifaceted structure:

Chemistry: : It is used as a building block for creating more complex organic molecules. It can serve as a precursor for various heterocyclic compounds.

Biology: : Its potential biological activity makes it a subject of research in enzyme inhibition, receptor binding studies, and as a lead compound in drug design.

Medicine: : The compound’s structural attributes render it a candidate for anti-inflammatory, antimicrobial, or anticancer drug research.

Industry: : It can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the manufacture of various industrial products.

Mecanismo De Acción

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its effects through interaction with molecular targets such as enzymes or receptors. Its mechanism involves:

Binding Affinity: : The imidazole and sulfonamide groups exhibit strong binding affinities for metal ions or enzyme active sites, which can inhibit enzyme activity.

Pathway Modulation: : It can modulate biological pathways by inhibiting key enzymes involved in metabolic or signaling pathways, thus influencing cellular functions.

Receptor Binding: : The compound can act as a ligand, binding to specific receptors to either activate or block signal transduction processes.

Comparación Con Compuestos Similares

Comparing 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide with similar compounds:

Similar Compounds

1-methyl-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide: : Shares a similar structural framework but with a quinazoline core instead of thieno[3,2-d]pyrimidine.

1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide: : Differs only in the alkyl substituent on the imidazole ring.

The uniqueness of our compound lies in its thieno[3,2-d]pyrimidine structure, which imparts distinct electronic and steric properties that influence its reactivity and biological activity, distinguishing it from its analogs.

There you have it—a comprehensive dive into this compound. Hope this was enlightening!

Propiedades

IUPAC Name |

1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S2/c1-16-6-10(14-7-16)22(19,20)15-3-4-17-8-13-9-2-5-21-11(9)12(17)18/h2,5-8,15H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUFJLVNGZWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

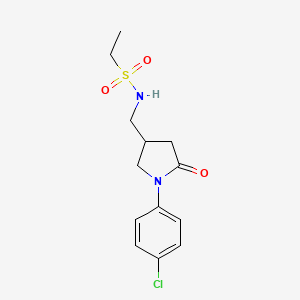

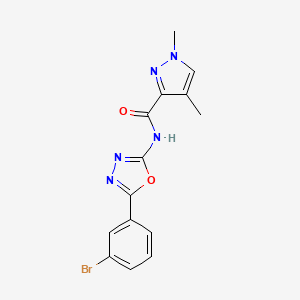

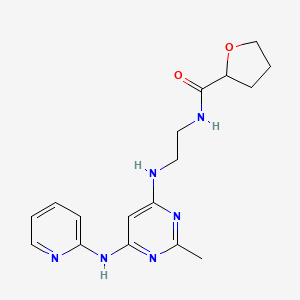

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2824833.png)

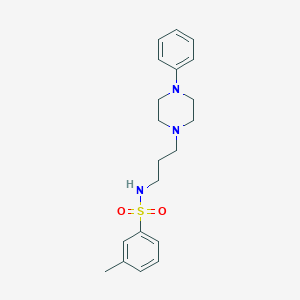

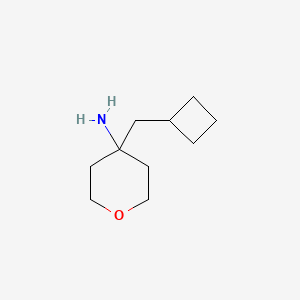

![3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824842.png)

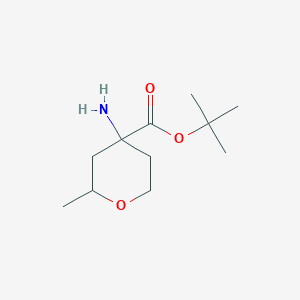

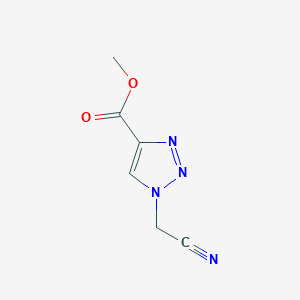

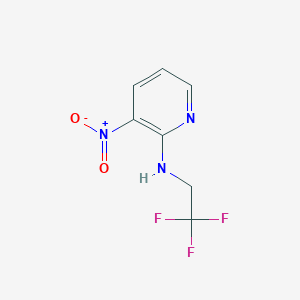

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)